molecular formula C42H58O4S4 B14102874 Quaterthiophene]-5,5'''-diyl]

Quaterthiophene]-5,5'''-diyl]

Cat. No.: B14102874
M. Wt: 755.2 g/mol
InChI Key: KZBKEDVANQNSRR-UHFFFAOYSA-N
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Description

Quaterthiophene]-5,5’‘’-diyl] is a member of the oligothiophene family, which consists of four thiophene rings connected in a linear arrangement. These compounds are known for their excellent electronic properties, making them valuable in the field of organic electronics. Quaterthiophene]-5,5’‘’-diyl] is particularly noted for its ability to form well-ordered nanostructures, which are crucial for the performance of organic electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quaterthiophene]-5,5’‘’-diyl] can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of ethyl 5’-bromo-3-decyl-2,2’-bithiophene-5-carboxylate with 2,2’-bithiophene . Another method includes the Ni-mediated coupling reaction of monobromobithiophene . These reactions typically require anhydrous conditions and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of quaterthiophene]-5,5’‘’-diyl] often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high throughput and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Quaterthiophene]-5,5’‘’-diyl] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quaterthiophenes, which can be tailored for specific applications in organic electronics and other fields .

Mechanism of Action

The mechanism of action of quaterthiophene]-5,5’‘’-diyl] involves its ability to undergo geometry relaxation and intersystem crossing, which are crucial for its high triplet-formation yield. These processes are facilitated by the compound’s unique molecular structure and energy level order . The compound’s interaction with molecular targets and pathways is still under investigation, but its electronic properties play a significant role in its functionality .

Properties

Molecular Formula

C42H58O4S4

Molecular Weight

755.2 g/mol

IUPAC Name

2-butyloctyl 2-[5-[5-[3-(2-butyloctoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate

InChI

InChI=1S/C42H58O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3

InChI Key

KZBKEDVANQNSRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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